![molecular formula C5H9BrMgSi B11748265 [2-(Bromomagnesio)ethynyl]trimethylsilane](/img/structure/B11748265.png)
[2-(Bromomagnesio)ethynyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Bromomagnesio)ethynyl]trimethylsilane is an organometallic compound that features a bromomagnesio group attached to an ethynyl group, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomagnesio)ethynyl]trimethylsilane typically involves the reaction of trimethylsilylacetylene with a bromomagnesium reagent. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the bromomagnesium compound. The general reaction scheme is as follows:
Trimethylsilylacetylene+Bromomagnesium Reagent→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the bromomagnesium reagent.
Chemical Reactions Analysis
Types of Reactions
[2-(Bromomagnesio)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomagnesio group can be substituted with other nucleophiles.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydride.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used. The reactions are conducted under mild conditions to prevent the decomposition of the compound.
Coupling Reactions: Palladium or nickel catalysts are commonly used. The reactions are performed under an inert atmosphere to avoid oxidation.
Major Products Formed
Substitution Reactions: The major products are substituted ethynyltrimethylsilanes.
Addition Reactions: The major products are haloethynyltrimethylsilanes.
Coupling Reactions: The major products are biaryl or diaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(Bromomagnesio)ethynyl]trimethylsilane is used as a building block for the synthesis of complex organic molecules. It is particularly useful in the formation of carbon-carbon bonds through coupling reactions.
Biology
In biological research, the compound is used to modify biomolecules, enabling the study of their functions and interactions. It is also used in the synthesis of bioactive molecules.
Medicine
In medicine, this compound is used in the development of pharmaceuticals. Its unique reactivity allows for the synthesis of novel drug candidates with potential therapeutic applications.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with various elements makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of [2-(Bromomagnesio)ethynyl]trimethylsilane involves the interaction of the bromomagnesio group with various nucleophiles and electrophiles. The ethynyl group acts as a reactive site for addition and coupling reactions. The trimethylsilane group provides stability to the molecule, preventing unwanted side reactions.
Molecular Targets and Pathways
The molecular targets of this compound include nucleophiles such as amines and alcohols, as well as electrophiles such as halogens. The pathways involved in its reactions include substitution, addition, and coupling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- [2-(Chloromagnesio)ethynyl]trimethylsilane
- [2-(Iodomagnesio)ethynyl]trimethylsilane
- [2-(Fluoromagnesio)ethynyl]trimethylsilane
Uniqueness
[2-(Bromomagnesio)ethynyl]trimethylsilane is unique due to the presence of the bromomagnesio group, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromomagnesio group is more reactive, allowing for a wider range of chemical transformations.
Properties
IUPAC Name |
magnesium;ethynyl(trimethyl)silane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRXJJELJQXOM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
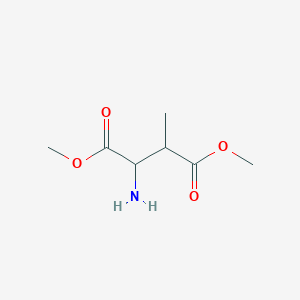

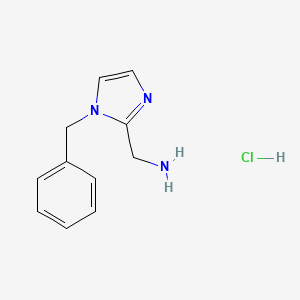
![(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11748215.png)
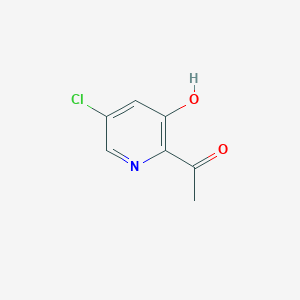
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748218.png)
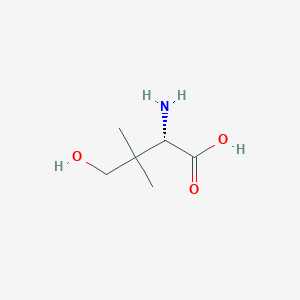
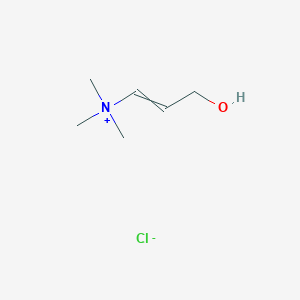
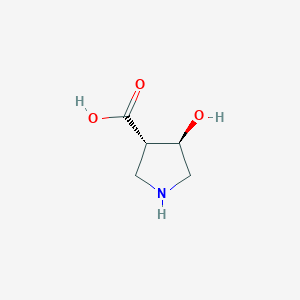
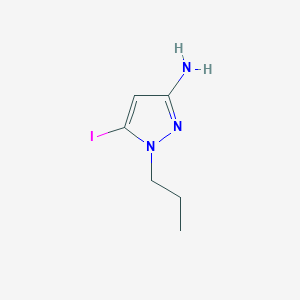
![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748252.png)
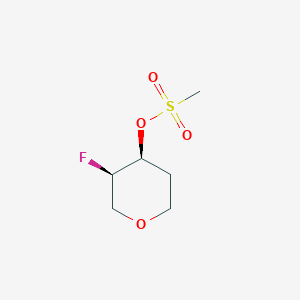
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748262.png)
